2,2-Dichlorocyclopropane-1-carbonitrile
Description
2,2-Dichlorocyclopropane-1-carbonitrile is a cyclopropane derivative characterized by a three-membered carbon ring substituted with two chlorine atoms at the 2-position and a nitrile (-CN) group at the 1-position. The cyclopropane ring introduces significant ring strain, enhancing reactivity compared to linear alkanes. The electron-withdrawing chlorine and nitrile groups further influence its electronic and steric properties, making it a compound of interest in synthetic chemistry and material science.
Properties
IUPAC Name |
2,2-dichlorocyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-4(6)1-3(4)2-7/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLYMTQCOCSZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381649 | |
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3712-82-1 | |
| Record name | 2,2-dichlorocyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorocyclopropane-1-carbonitrile typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropanecarbonitrile with chlorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in bulk using large-scale reactors. The process involves the chlorination of cyclopropanecarbonitrile in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichlorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: It can be oxidized to form more complex compounds with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents like potassium permanganate are employed.
Major Products Formed:
Substitution Reactions: Products include substituted cyclopropane derivatives.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.
Oxidation Reactions: Products include oxidized cyclopropane derivatives with additional functional groups.
Scientific Research Applications
2,2-Dichlorocyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dichlorocyclopropane-1-carbonitrile involves the formation of reactive intermediates, such as dichlorocarbenes, which can interact with various molecular targets. These intermediates can undergo addition reactions with alkenes to form cyclopropane structures. The highly strained nature of these cyclopropane compounds makes them reactive and useful in synthetic chemistry .
Comparison with Similar Compounds
Cyclopropanecarbonitrile (Base Compound)
Key Differences :
- Structure : Lacks chlorine substituents.
- Reactivity: Reduced steric hindrance and lower molecular weight compared to the dichloro derivative.
- Applications : Primarily used as a precursor in cyclopropane synthesis.
Reference : Cyclopropanecarbonitrile’s general properties and synthesis pathways are well-documented in chemical databases .
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Key Differences :
- Structure : Features a dichlorophenyl aromatic ring attached to the cyclopropane, unlike the dichloro-substituted cyclopropane in the target compound (CAS 124276-57-9) .
- Electronic Effects : The aromatic ring introduces conjugation, stabilizing the molecule and altering its electronic profile. The chlorine atoms on the phenyl ring may enhance lipophilicity and resistance to metabolic degradation.
- Applications : Likely used in agrochemicals or pharmaceuticals due to aromatic stabilization.
1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile
Key Differences :
- Structure : Substituted with a polar hydroxyethyl group (CAS 1849196-57-1) .
- Physical Properties : The hydroxyl group increases water solubility via hydrogen bonding, contrasting with the hydrophobic nature of dichloro derivatives.
- Reactivity : Susceptible to esterification or oxidation reactions due to the -OH group.
Dichloropropane Isomers (Linear Analogues)
Examples :
- 1,2-Dichloropropane (CAS 542-75-6)
- 1,3-Dichloropropane (CAS 563-54-2)
Key Differences :
- Structure : Linear propane backbone with chlorine substituents, lacking the strained cyclopropane ring .
- Reactivity : Lower strain reduces reactivity compared to cyclopropane derivatives. These compounds are more commonly used as solvents or intermediates in organic synthesis.
- Toxicity: Linear dichloropropanes (e.g., 1,2,3-Trichloropropane) exhibit distinct toxicological profiles, including hepatotoxicity and carcinogenicity, as noted in toxicology reports .
1-(Methylamino)cyclopropanecarbonitrile Derivatives
Key Differences :
- Structure: Substituted with a methylamino group (-NHCH₃) instead of chlorine (e.g., CAS 1094071-94-9) .
- Solubility: The amino group, particularly in hydrochloride salt form, enhances water solubility.
- Applications: Potential use in medicinal chemistry due to amine functionality.
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituents | Key Properties | Applications |
|---|---|---|---|---|
| 2,2-Dichlorocyclopropane-1-carbonitrile | Not provided | 2-Cl, 1-CN | High reactivity, lipophilic | Synthetic intermediates |
| Cyclopropanecarbonitrile | Not provided | 1-CN | Moderate reactivity | Precursor for cyclopropanes |
| 1-(3,4-Dichlorophenyl)cyclopropane... | 124276-57-9 | 3,4-Cl on phenyl, 1-CN | Aromatic stabilization, lipophilic | Agrochemicals/pharmaceuticals |
| 1-(2-Hydroxyethyl)cyclopropane-1-... | 1849196-57-1 | 2-hydroxyethyl, 1-CN | Water-soluble, polar | Specialty chemicals |
| 1,2-Dichloropropane | 542-75-6 | 1-Cl, 2-Cl (linear) | Low reactivity, solvent-like | Industrial solvents |
Research Findings and Implications
- Reactivity : The dichloro and nitrile groups in this compound synergistically enhance electrophilicity, enabling nucleophilic attack at the nitrile group or cyclopropane ring-opening reactions .
- Toxicity : While linear dichloropropanes are well-studied for toxicity, cyclopropane derivatives require further toxicological evaluation due to structural uniqueness .
- Synthetic Utility: Derivatives like 1-(methylamino)cyclopropanecarbonitrile highlight the role of functional groups in tuning solubility and biological activity .
Biological Activity
2,2-Dichlorocyclopropane-1-carbonitrile (DCC) is a cyclopropane derivative that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of both dichloromethyl and nitrile functional groups contributes to its reactivity and interaction with various biological molecules. This article presents an overview of the biological activity associated with DCC, including its synthesis, mechanisms of action, and relevant case studies.
DCC has the molecular formula and is characterized by its high reactivity due to the strained cyclopropane ring and the electronegative chlorine atoms. The compound can undergo various chemical reactions, such as nucleophilic substitutions, reductions, and oxidations, which are pivotal for its biological applications.
The biological activity of DCC is primarily attributed to its ability to form reactive intermediates that can interact with cellular targets. The mechanism involves:
- Formation of Dichlorocarbenes : DCC can generate dichlorocarbenes under certain conditions, which are highly reactive species capable of participating in addition reactions with nucleophiles.
- Covalent Bond Formation : These intermediates may covalently bond with amino acids in proteins or nucleic acids, potentially disrupting normal biological functions.
1. Fungicidal Activity
Research indicates that DCC exhibits moderate fungicidal properties. A study synthesized various amide derivatives from DCC and tested their efficacy against several fungal strains. The results showed that while some derivatives had significant inhibitory effects on fungal growth, DCC itself demonstrated moderate activity against pathogens such as Rhizoctonia solani and Botrytis cinerea .
| Compound | Pathogen Tested | Inhibition Rate (%) |
|---|---|---|
| DCC | Rhizoctonia solani | Moderate (exact rate not specified) |
| DCC | Botrytis cinerea | Moderate (exact rate not specified) |
2. Insecticidal Activity
In addition to its antifungal properties, DCC has been evaluated for insecticidal activity. Preliminary tests indicated that certain derivatives synthesized from DCC exhibited insecticidal effects comparable to established insecticides . This suggests potential applications in agricultural pest management.
Case Studies
A notable case study involved the synthesis of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-substituted phenyl cyclopropanecarboxamide from DCC. The study assessed the biological activities of these compounds through bioassays and found that they exhibited moderate fungicidal and insecticidal activities . The methodology included:
- Synthesis : Compounds were synthesized using standard organic reactions involving amide formation.
- Bioassay : The synthesized compounds were tested in vitro against various fungal strains under controlled laboratory conditions.
The findings highlighted the potential for developing new agrochemicals based on DCC derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
